molecular formula C6H7BO2S B1450875 Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]- CAS No. 1155956-91-4

Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-

Cat. No. B1450875
CAS RN: 1155956-91-4
M. Wt: 154 g/mol
InChI Key: CKXUKVGKEZTFOR-HNQUOIGGSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents .


Molecular Structure Analysis

The molecular structure of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” consists of a boron atom bonded to two hydroxyl groups and a thiophene ring . The thiophene ring is a five-membered aromatic ring with four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .


Physical And Chemical Properties Analysis

“Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” is a solid compound . Boronic acids are generally stable and easy to handle, making them attractive synthetic intermediates .

Scientific Research Applications

Suzuki Coupling Reactions

Boronic acids: are pivotal in organic synthesis, particularly in Suzuki coupling reactions . This application involves cross-coupling reactions where boronic acids are used to couple with various halides under the presence of a palladium catalyst. The compound can be utilized to form carbon-carbon bonds, which is a fundamental step in synthesizing complex organic molecules, pharmaceuticals, and polymers.

Sensor Development

Due to their ability to form reversible covalent complexes with diols and Lewis bases, boronic acids like [(E)-2-thiophen-3-ylethenyl]boronic acid are used in the development of chemical sensors . These sensors can detect sugars, amino acids, and other biological molecules, making them useful in medical diagnostics and environmental monitoring.

Supramolecular Chemistry

In supramolecular chemistry , boronic acids are used for saccharide recognition . The reversible binding to saccharides allows for the creation of dynamic systems that can be applied in drug delivery mechanisms, where the release of the therapeutic agent is controlled by sugar levels in the body.

Material Chemistry

Boronic acids are incorporated into polymers for various applications, including the controlled release of insulin . The compound’s properties allow it to react with other molecules to create materials that respond to stimuli such as pH changes, which is valuable in creating smart materials for biomedical applications.

Therapeutics

The unique properties of boronic acids have led to their use in the development of therapeutics . They can interfere with biological pathways and inhibit enzymes, which is crucial in the design of drugs targeting specific diseases. For instance, bortezomib, a boronic acid derivative, is used in chemotherapy to inhibit proteasomes.

Electrophoresis and Separation Technologies

Boronic acids are utilized in electrophoresis to separate glycated molecules, which is important in the analysis of blood sugar levels and the diagnosis of diabetes . Their ability to selectively bind to certain sugars is exploited in separation technologies to purify or detect specific biomolecules.

Mechanism of Action

Target of Action

The primary target of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” is the palladium catalyst in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .

Mode of Action

“Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” interacts with its target through a process known as transmetalation . In this process, the boronic acid must be activated, for example with base . This activation of the boron atom enhances the polarization of the organic ligand, and facilitates transmetalation . The organoboron reagent is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Pharmacokinetics

Boronic acids in general are known for their stability, ease of preparation, and environmentally benign nature . These properties likely contribute to the bioavailability of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-”.

Result of Action

The result of the action of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, expanding the scope of possible chemical reactions .

Action Environment

The action of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-” is influenced by environmental factors such as the presence of a base for activation and a palladium catalyst for the Suzuki-Miyaura coupling reaction . The reaction conditions are generally mild and tolerant of various functional groups , which may influence the efficacy and stability of “Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-”.

Safety and Hazards

While boronic acids are generally considered to have low inherent toxicity, some boronic acids and their derivatives have been found to give a positive Ames test and act as chemical mutagens . The mechanism of mutagenicity is thought to involve the generation of organic radicals via oxidation of the boronic acid by atmospheric oxygen .

Future Directions

Boronic acids have found tremendous utility in organic chemistry and are used extensively as chemical building blocks and intermediates . They are also being explored for their potential in medicinal chemistry, polymer or optoelectronics materials. The future of boronic acids lies in further exploring these applications and developing new synthetic methods and reactions involving these versatile compounds .

properties

IUPAC Name

[(E)-2-thiophen-3-ylethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5,8-9H/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXUKVGKEZTFOR-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CSC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CSC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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